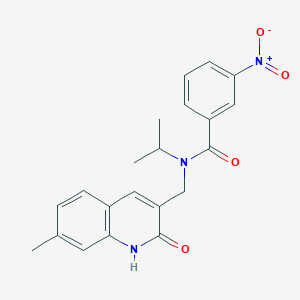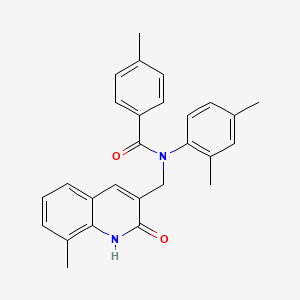
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylcyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylcyclohexanecarboxamide, also known as C21H29N2O2, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound is synthesized through a complex process and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylcyclohexanecarboxamide involves its ability to inhibit the activity of enzymes that are involved in the production of reactive oxygen species (ROS) and inflammation. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins that cause inflammation. It has also been shown to inhibit the activity of lipoxygenase (LOX), which is an enzyme that is involved in the production of leukotrienes that cause inflammation. Additionally, the compound has been shown to inhibit the activity of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, which is an enzyme that is involved in the production of ROS.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylcyclohexanecarboxamide has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). Additionally, the compound has been shown to reduce the levels of ROS and lipid peroxidation.
実験室実験の利点と制限
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylcyclohexanecarboxamide has several advantages and limitations for lab experiments. The compound has a high degree of selectivity for COX-2 and LOX, which makes it a useful tool for studying the role of these enzymes in inflammation. Additionally, the compound has been shown to have low toxicity and is well-tolerated in animal studies. However, the compound has limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
For research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylcyclohexanecarboxamide include studying its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the compound could be studied for its potential use in the treatment of cancer. Further research could also be conducted to optimize the synthesis method of the compound and improve its solubility in water. Finally, the compound could be studied for its potential use in combination with other drugs to enhance its therapeutic effects.
合成法
The synthesis method of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylcyclohexanecarboxamide is a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 2-hydroxy-7-methylquinoline with propargyl bromide to produce N-(2-bromoethyl)-2-hydroxy-7-methylquinoline. The second step involves the reaction of N-(2-bromoethyl)-2-hydroxy-7-methylquinoline with cyclohexanecarboxylic acid to produce N-(2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide. The final step involves the reaction of N-(2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide with propylamine to produce N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylcyclohexanecarboxamide.
科学的研究の応用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylcyclohexanecarboxamide has been studied for its potential therapeutic properties in scientific research. The compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the compound has been studied for its potential use in the treatment of cancer.
特性
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylcyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-3-11-23(21(25)16-7-5-4-6-8-16)14-18-13-17-10-9-15(2)12-19(17)22-20(18)24/h9-10,12-13,16H,3-8,11,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQBRVSSWSXHAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylcyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,6-dimethylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694144.png)



![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694164.png)
![2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B7694192.png)
![2-(4-methoxyphenyl)-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7694196.png)



![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7694216.png)
![2,2-diphenyl-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide](/img/structure/B7694231.png)

![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7694237.png)